Phénothiazinyl Pérazaine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

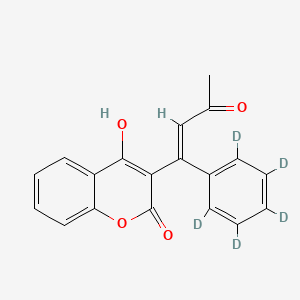

Phenothiazinyl Perazine is a compound belonging to the phenothiazine class, which is characterized by a tricyclic structure containing nitrogen and sulfur atoms. Phenothiazine derivatives have been widely studied and utilized in various fields due to their diverse biological activities, including antipsychotic, antimicrobial, and anticancer properties .

Applications De Recherche Scientifique

Phenothiazinyl Perazine has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing other complex molecules.

Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including antipsychotic and anticancer activities.

Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals

Mécanisme D'action

Target of Action

Phenothiazinyl Perazine, like other phenothiazine derivatives, primarily targets dopamine D1 and D2 receptors . These receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement .

Mode of Action

Phenothiazinyl Perazine binds to the dopamine D1 and D2 receptors, inhibiting their activity . This inhibition is believed to be responsible for its antipsychotic effects. The compound’s anti-emetic effect is predominantly due to the blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center . It also binds to the alpha-adrenergic receptor .

Biochemical Pathways

Phenothiazinyl Perazine affects several biochemical pathways. For instance, it has been shown to influence the Wnt/β-catenin signaling pathway , which plays a key role in cell proliferation and differentiation . It also impacts the epithelial-mesenchymal transition process by upregulating the expression level of E-cadherin and downregulating N-cadherin, vimentin, and active-MMP2 .

Pharmacokinetics

They undergo extensive metabolism, primarily in the liver, and are excreted in the urine .

Result of Action

The binding of Phenothiazinyl Perazine to dopamine and alpha-adrenergic receptors results in a reduction of psychotic symptoms, such as hallucinations, delusions, and disordered thinking . It also helps control severe nausea and vomiting .

Action Environment

The action of Phenothiazinyl Perazine can be influenced by the environment. For instance, in aqueous solution, it acts as an excellent antioxidant, while in lipid media, it behaves as a prooxidant due to the formation of the phenothiazinyl radical that is very stable and toxic to biological systems . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the biological environment in which it is present.

Analyse Biochimique

Biochemical Properties

Phenothiazinyl Perazine, like other phenothiazine derivatives, exhibits significant activities such as tranquillizer, antibacterial, antiparkinsonian, antifungal, anticancer, antiviral, anti-inflammatory, antihistaminic, anti-malarial, anti-filarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive and multidrug resistance reversal properties

Cellular Effects

Phenothiazinyl Perazine has been shown to have significant effects on various types of cells. For instance, it has been found to exhibit antioxidant properties . It also has been reported to have cytotoxic and proapoptotic properties towards different types of cancer .

Molecular Mechanism

It is suggested that phenothiazines may stimulate their own metabolism by inducing CYP1A2, CYP3A4 and CYP2C19 isoforms

Temporal Effects in Laboratory Settings

Phenothiazine derivatives have been synthesized and studied for their stability and long-term effects on cellular function .

Metabolic Pathways

Phenothiazinyl Perazine is likely to be involved in various metabolic pathways. Phenothiazines are known to stimulate their own metabolism by inducing certain enzymes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenothiazinyl Perazine can be synthesized through several methods. One common approach involves the reaction of substituted phenothiazines with appropriate reagents under controlled conditions. For instance, the oxidation of phenothiazine derivatives using hydrogen peroxide in the presence of glacial acetic acid can yield phenothiazinyl compounds .

Industrial Production Methods: Industrial production of Phenothiazinyl Perazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: Phenothiazinyl Perazine undergoes various chemical reactions, including:

Oxidation: Conversion of sulfide groups to sulfoxide or sulfone groups.

Reduction: Reduction of nitro groups to amines.

Substitution: Introduction of new substituents at specific positions on the phenothiazine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in glacial acetic acid.

Reduction: Catalytic hydrogenation or chemical reduction using reducing agents like sodium borohydride.

Substitution: Electrophilic aromatic substitution using reagents such as halogens or alkylating agents.

Major Products: The major products formed from these reactions include various substituted phenothiazine derivatives with enhanced biological activities .

Comparaison Avec Des Composés Similaires

Phenothiazinyl Perazine can be compared with other phenothiazine derivatives such as:

Chlorpromazine: Known for its antipsychotic properties.

Perphenazine: Used to treat schizophrenia and nausea.

Thioridazine: Another antipsychotic agent with similar mechanisms of action

Uniqueness: Phenothiazinyl Perazine stands out due to its specific substitution pattern, which may confer unique pharmacological properties and therapeutic potential compared to other phenothiazine derivatives .

Propriétés

IUPAC Name |

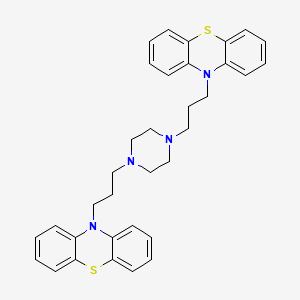

10-[3-[4-(3-phenothiazin-10-ylpropyl)piperazin-1-yl]propyl]phenothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4S2/c1-5-15-31-27(11-1)37(28-12-2-6-16-32(28)39-31)21-9-19-35-23-25-36(26-24-35)20-10-22-38-29-13-3-7-17-33(29)40-34-18-8-4-14-30(34)38/h1-8,11-18H,9-10,19-26H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTVUUYETVQZDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCCN5C6=CC=CC=C6SC7=CC=CC=C75 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858297 |

Source

|

| Record name | 10,10'-[Piperazine-1,4-diyldi(propane-3,1-diyl)]di(10H-phenothiazine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103331-66-4 |

Source

|

| Record name | 10,10'-[Piperazine-1,4-diyldi(propane-3,1-diyl)]di(10H-phenothiazine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

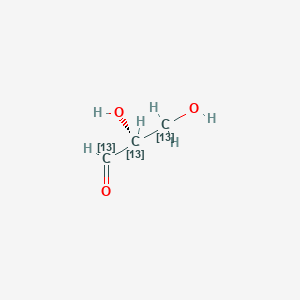

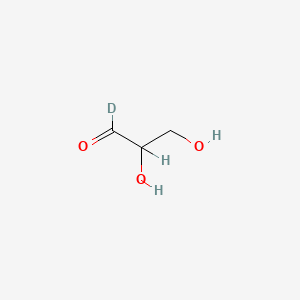

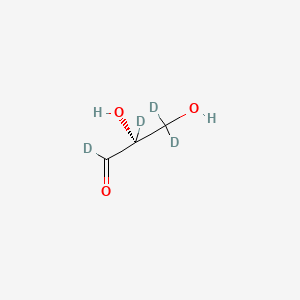

![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)

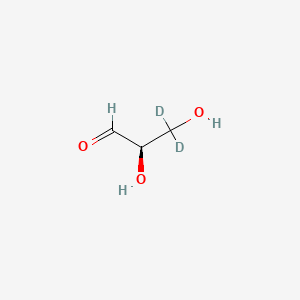

![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)